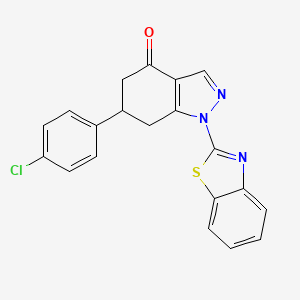![molecular formula C21H19F3N6O5 B14944041 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused to a pyrrole ring, with various functional groups attached, including methoxy, pyrimidinylamino, and trifluoromethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE typically involves multi-step organic reactions. One common method is the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production.
化学反应分析
Types of Reactions
1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidinylamino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the pyrimidinylamino group can produce primary or secondary amines.
科学研究应用
1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of methoxy, pyrimidinylamino, and trifluoromethyl groups can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H19F3N6O5 |
|---|---|
分子量 |
492.4 g/mol |
IUPAC 名称 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C21H19F3N6O5/c1-34-12-5-4-11(10-13(12)35-2)6-9-30-15-14(16(31)28-19(30)33)20(17(32)27-15,21(22,23)24)29-18-25-7-3-8-26-18/h3-5,7-8,10H,6,9H2,1-2H3,(H,27,32)(H,25,26,29)(H,28,31,33) |
InChI 键 |
NQOVCEUCOMZOTA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC4=NC=CC=N4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B14943969.png)

![2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![5-(5-bromo-2-fluorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14943995.png)
![3-(4-fluorophenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943996.png)
![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944010.png)
![2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B14944011.png)

![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944028.png)
![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)

